molecular formula C19H21N5O3S B2511799 N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223917-96-1

N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2511799
CAS No.: 1223917-96-1
M. Wt: 399.47
InChI Key: CKQWNGTVGUEVAU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has explored the antibacterial potential of compounds with structural similarities to "N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide". For instance, a series of compounds have been synthesized and evaluated for their antibacterial activity against various bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These compounds have shown promising antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Singh et al., 2010).

Anticancer and Anti-inflammatory Activities

Several studies have focused on the synthesis of novel compounds for evaluating their anticancer and anti-inflammatory activities. For example, compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

DNA-PK Inhibition for Cancer Therapy

The inhibition of DNA-dependent protein kinase (DNA-PK) is a target for cancer therapy, given its role in DNA repair mechanisms that contribute to cancer cell survival. Compounds with the ability to inhibit DNA-PK have been synthesized, demonstrating promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro, suggesting their potential use in enhancing the effectiveness of cancer radiotherapy (Cano et al., 2010).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These complexes exhibit significant antioxidant properties, as determined by various assays, highlighting their potential application in the development of antioxidant agents (Chkirate et al., 2019).

Src Kinase Inhibition and Anticancer Activities

Compounds related to "this compound" have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, such as KX2-391, exhibit selective inhibition of the Src substrate binding site, offering a novel approach for cancer therapy (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-2-4-14(5-3-13)10-20-15(25)11-24-12-21-17-16(18(24)26)28-19(22-17)23-6-8-27-9-7-23/h2-5,12H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQWNGTVGUEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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